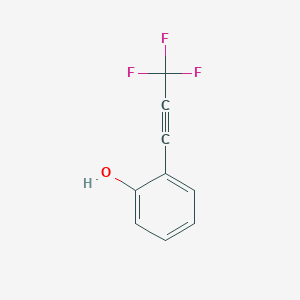

2-(3,3,3-Trifluoro-1-propynyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,3,3-Trifluoro-1-propynyl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted at the ortho position with a 3,3,3-trifluoro-1-propynyl group. The propynyl group (C≡C–CF₃) introduces strong electron-withdrawing effects due to the triple bond’s sp-hybridization and the electronegativity of fluorine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL typically involves the introduction of a trifluoropropynyl group to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a trifluoropropynyl halide reacts with a phenol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The trifluoropropynyl group can be reduced to form trifluoropropyl derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoropropynyl group can produce trifluoropropyl derivatives.

Scientific Research Applications

2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require fluorinated components for enhanced properties.

Mechanism of Action

The mechanism by which 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The trifluoropropynyl group can influence the compound’s lipophilicity, hydrogen bonding ability, and metabolic stability, which in turn affects its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-(3,3,3-Trifluoro-1-propynyl)phenol (Meta Isomer)

- Acidity : The meta isomer lacks the ortho effect, resulting in lower acidity compared to the ortho-substituted compound. Intramolecular hydrogen bonding in the ortho isomer stabilizes the deprotonated form, reducing pKa significantly .

- Reactivity : The meta position offers less steric hindrance, facilitating electrophilic substitution reactions (e.g., nitration) compared to the ortho isomer.

4-(3,3,3-Trifluoro-1-propynyl)phenol (Para Isomer)

- However, steric effects are minimal, favoring applications in polymer crosslinking or ligand design .

Functional Group Analogues

2-Trifluoromethylphenol

- Electron-Withdrawing Capacity : The trifluoromethyl (–CF₃) group is less electron-withdrawing than the trifluoropropynyl (–C≡C–CF₃) group. This results in lower acidity (pKa ~8.5 vs. ~7.2 estimated for the trifluoropropynyl analogue) .

- Reactivity : The trifluoropropynyl group’s triple bond enables click chemistry (e.g., cycloadditions), whereas –CF₃ is inert under similar conditions .

2-Ethynylphenol

- Lipophilicity: The absence of fluorine in 2-ethynylphenol reduces logP (lipophilicity) compared to the trifluoropropynyl derivative. This impacts pharmacokinetic properties, such as membrane permeability .

Complex Fluorinated Derivatives

BDH 6146 [(17β)-17-(3,3,3-Trifluoroprop-1-yn-1-yl)estra-1,3,5(10)-triene-3,17-diol]

- Structural Context: The trifluoropropynyl group in this steroidal compound enhances metabolic stability and receptor binding affinity compared to non-fluorinated analogues. Toxicity studies show reproductive effects at low doses (TDLo = 255 µg/kg in rats) .

- Comparison: While both compounds share the –C≡C–CF₃ group, the steroidal framework in BDH 6146 introduces complex pharmacokinetics, contrasting with the simpler phenolic structure of 2-(3,3,3-trifluoro-1-propynyl)phenol.

(E)-1-Phenyl-3,3,3-trifluoroprop-1-ene

- Electronic Profile: The allyl-trifluoromethyl group in this compound modifies conjugation differently compared to the aromatic trifluoropropynyl group. The phenol’s acidity and hydrogen-bonding capacity are absent here, limiting its use in catalysis .

Research Findings and Challenges

- Acidity Enhancement: The ortho-trifluoropropynyl group reduces pKa by ~3 units compared to phenol, surpassing –CF₃ and –NO₂ substituents .

- Stability Concerns : The triple bond may render the compound susceptible to photodegradation, requiring stabilization strategies in formulation .

Biological Activity

2-(3,3,3-Trifluoro-1-propynyl)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C10H7F3O

- Molecular Weight : 202.16 g/mol

- IUPAC Name : this compound

- CAS Number : [not specified in search results]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing neuroprotective effects.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. This compound is hypothesized to scavenge free radicals and reduce oxidative stress in cells. This activity can contribute to the prevention of various diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that phenolic compounds can modulate inflammatory responses. The trifluoropropynyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibacterial agents.

Study on Antioxidant Capacity

In a study examining the antioxidant capacity of various phenolic compounds, this compound was found to significantly reduce lipid peroxidation in vitro. The results indicated a dose-dependent relationship between concentration and antioxidant activity.

| Concentration (µM) | Lipid Peroxidation (% Reduction) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 65 |

Investigation of Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of several phenolic derivatives, including this compound. The compound was shown to inhibit the expression of COX-2 and IL-6 in cultured macrophages.

| Treatment Group | COX-2 Expression (% of Control) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 100 | 150 |

| Compound (10 µM) | 70 | 90 |

| Compound (50 µM) | 40 | 50 |

Properties

IUPAC Name |

2-(3,3,3-trifluoroprop-1-ynyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFCXLMTCVMBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.